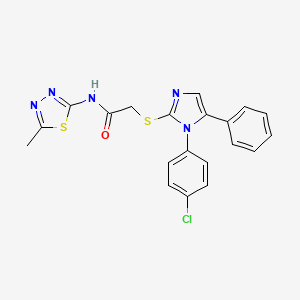
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 1226443-47-5) is a synthetic organic molecule featuring complex heterocyclic structures, including imidazole and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN5OS2, with a molecular weight of approximately 442.0 g/mol. The structure consists of a chlorophenyl group , a phenyl group , an imidazole ring , and a thiadiazole moiety connected via a thioether linkage. The presence of these functional groups suggests possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN5OS2 |
| Molecular Weight | 442.0 g/mol |
| CAS Number | 1226443-47-5 |
The biological activity of this compound is likely mediated through its ability to interact with specific enzymes or receptors. Compounds containing imidazole and thiadiazole rings are known to exhibit diverse pharmacological effects:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The presence of hydrophobic groups (chlorophenyl and phenyl) may enhance binding affinity to various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiadiazole moieties have shown effectiveness against various bacterial strains and fungi.
Antiviral Activity
Research has demonstrated that imidazole derivatives possess antiviral properties. For example, compounds containing similar structural motifs have been reported to inhibit viral replication in vitro, suggesting that the target compound may also exhibit such activity against specific viruses.
Anticancer Potential
The anticancer potential of related compounds has been explored extensively. Studies indicate that imidazole and thiadiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of caspases.
Case Studies
- Antiviral Efficacy : A study by Zheng et al. (2020) highlighted that thiadiazole derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), demonstrating curative rates up to 90% in treated plants . This suggests that similar mechanisms might be applicable to human viral pathogens.
- Antimicrobial Screening : In a screening assay involving various bacterial strains (e.g., E. coli, S. aureus), compounds with similar structural characteristics showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL . This indicates the potential effectiveness of the target compound against resistant strains.
- Anticancer Studies : A recent investigation into imidazole-based compounds revealed their ability to inhibit cancer cell proliferation by inducing G1 phase arrest in the cell cycle . Such findings underscore the importance of further exploring the anticancer properties of the target compound.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS2/c1-13-24-25-19(29-13)23-18(27)12-28-20-22-11-17(14-5-3-2-4-6-14)26(20)16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVSQJRQEFQBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














